2-(Allylsulfonyl)-4-methylpyridine

Description

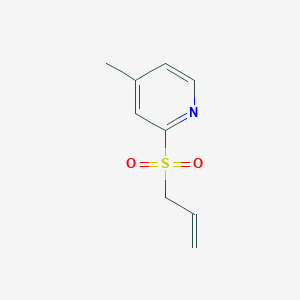

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-prop-2-enylsulfonylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-3-6-13(11,12)9-7-8(2)4-5-10-9/h3-5,7H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNCBSUJXXFIGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)S(=O)(=O)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2249891-89-0 | |

| Record name | 2-(Allylsulfonyl)-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Allylsulfonyl)-4-methylpyridine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and, where available, biological properties of 2-(Allylsulfonyl)-4-methylpyridine. The information is intended to support research and development activities in the fields of medicinal chemistry, chemical biology, and drug discovery.

Core Physical and Chemical Properties

This compound is a pyridine derivative characterized by an allylsulfonyl group at the 2-position and a methyl group at the 4-position. Its chemical structure and key identifiers are presented below.

Structure:

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H11NO2S | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 197.25 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 2249891-89-0 | --INVALID-LINK-- |

| Appearance | White to yellow powder or crystals | --INVALID-LINK-- |

| Melting Point | 116 °C | --INVALID-LINK-- |

| Purity | >98.0% (by HPLC or GC) | --INVALID-LINK--, --INVALID-LINK-- |

| Synonyms | 4-Methyl-2-(2-propen-1-ylsulfonyl)pyridine | --INVALID-LINK-- |

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

| [M+H]+ | 198.05834 | 139.6 |

| [M+Na]+ | 220.04028 | 149.3 |

| [M-H]- | 196.04378 | 142.6 |

| [M+NH4]+ | 215.08488 | 158.5 |

| [M+K]+ | 236.01422 | 145.8 |

| [M+H-H2O]+ | 180.04832 | 133.7 |

| [M+HCOO]- | 242.04926 | 157.1 |

| [M+CH3COO]- | 256.06491 | 180.7 |

| [M+Na-2H]- | 218.02573 | 144.4 |

| [M]+ | 197.05051 | 142.8 |

| [M]- | 197.05161 | 142.8 |

| Data sourced from PubChemLite and calculated using CCSbase.[1] |

Experimental Protocols

Proposed Synthesis Workflow

A potential synthetic pathway for this compound could involve the oxidation of the corresponding sulfide, 2-(allylthio)-4-methylpyridine. This precursor could be synthesized via a nucleophilic aromatic substitution reaction between 2-chloro-4-methylpyridine and allyl mercaptan.

Step 1: Synthesis of 2-(Allylthio)-4-methylpyridine (Hypothetical Protocol)

-

To a solution of 2-chloro-4-methylpyridine (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a suitable base, for example, sodium hydride (1.1 eq), at 0 °C under an inert atmosphere.

-

Stir the mixture for 15-30 minutes at 0 °C.

-

Add allyl mercaptan (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(allylthio)-4-methylpyridine.

Step 2: Oxidation to this compound (Hypothetical Protocol)

-

Dissolve 2-(allylthio)-4-methylpyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or Oxone® (2.2 eq), portion-wise to the solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

-

Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting solid by recrystallization or column chromatography to obtain pure this compound.

Analytical Characterization Workflow

The identity and purity of the synthesized this compound would be confirmed using a standard battery of analytical techniques.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the biological activity or the signaling pathways modulated by this compound. The presence of the pyridine ring, a common scaffold in many biologically active compounds, suggests potential for various pharmacological activities. The allylsulfonyl group may also contribute to its biological profile, potentially acting as a Michael acceptor or influencing the compound's pharmacokinetic properties.

Given the lack of specific data, any discussion of its mechanism of action would be purely speculative. Further research, including in vitro and in vivo screening, is necessary to elucidate the biological effects of this compound.

Conclusion

This compound is a readily characterizable small molecule with potential for further investigation in drug discovery and development. While its physical and chemical properties are partially documented, a significant gap exists in the understanding of its synthesis and biological activity. The proposed synthetic and analytical workflows provide a starting point for researchers interested in exploring the potential of this compound. Future studies are warranted to uncover its pharmacological profile and potential therapeutic applications.

References

Synthesis of 2-(Allylsulfonyl)-4-methylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable synthetic route to 2-(Allylsulfonyl)-4-methylpyridine, a valuable building block in medicinal chemistry and organic synthesis. The described two-step methodology involves the initial synthesis of a sulfide intermediate followed by its oxidation to the target sulfone. This document furnishes detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its application in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the nucleophilic aromatic substitution of 2-chloro-4-methylpyridine with allyl mercaptan to yield 2-(allylthio)-4-methylpyridine. The subsequent step is the selective oxidation of the sulfide intermediate to the desired sulfone using a potent oxidizing agent.

Experimental Protocols

Step 1: Synthesis of 2-(Allylthio)-4-methylpyridine

This procedure details the synthesis of the sulfide intermediate from commercially available starting materials.

Reaction Scheme:

Allyl-S-Py(4-Me) + [O] -> Allyl-SO₂-Py(4-Me)

Caption: Logical relationship of key stages in the synthesis and purification process.

In-depth Technical Guide: Spectroscopic and Application Data for CAS 2249891-89-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the available spectroscopic and application data for the chemical compound identified by CAS number 2249891-89-0. The compound is chemically named 2-(Allylsulfonyl)-4-methylpyridine . This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Compound Identity:

| Identifier | Value |

| CAS Number | 2249891-89-0 |

| Chemical Name | This compound |

| Synonym | 4-Methyl-2-(2-propen-1-ylsulfonyl)pyridine |

| Molecular Formula | C₉H₁₁NO₂S[1] |

| Molecular Weight | 197.25 g/mol [1] |

Spectroscopic Data

Mass Spectrometry

Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated and are presented below. This data is valuable for mass spectrometry-based identification and characterization of the compound.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 198.05834 | 139.6 |

| [M+Na]⁺ | 220.04028 | 149.3 |

| [M-H]⁻ | 196.04378 | 142.6 |

| [M+NH₄]⁺ | 215.08488 | 158.5 |

| [M+K]⁺ | 236.01422 | 145.8 |

| [M+H-H₂O]⁺ | 180.04832 | 133.7 |

| [M+HCOO]⁻ | 242.04926 | 157.1 |

| [M+CH₃COO]⁻ | 256.06491 | 180.7 |

| [M+Na-2H]⁻ | 218.02573 | 144.4 |

| [M]⁺ | 197.05051 | 142.8 |

| [M]⁻ | 197.05161 | 142.8 |

| Data sourced from PubChem.[1] |

Experimental Protocol for Mass Spectrometry (General):

A standard protocol for acquiring mass spectrometry data would involve dissolving a sample of this compound in a suitable solvent (e.g., acetonitrile or methanol) and introducing it into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI). The instrument would be calibrated, and data acquired in both positive and negative ion modes to observe the different adducts. For collision cross-section measurements, ion mobility mass spectrometry would be employed.

Chemical Synthesis and Reactions

This compound is utilized as a reagent in palladium-catalyzed cross-coupling reactions. It serves as a stable, solid precursor to a pyridine sulfinate, which is a key nucleophilic partner in these reactions.

Palladium-Catalyzed Cross-Coupling Reaction

The following is a representative experimental protocol for a palladium-catalyzed cross-coupling reaction using a similar 2-(allylsulfonyl)pyridine derivative. This protocol can be adapted for this compound.

Experimental Protocol:

-

Reaction Setup: To a pressure-resistant reaction vessel, add the 2-(allylsulfonyl)pyridine reagent, palladium(II) acetate (catalyst), a suitable phosphine ligand (e.g., P(tBu)₂Me·HBF₄), and a base (e.g., cesium carbonate).

-

Solvent and Reactant Addition: Purge the vessel with an inert gas (e.g., nitrogen or argon). Add a degassed solvent, such as N,N-dimethylformamide (DMF), followed by the aryl halide coupling partner.

-

Reaction Conditions: Seal the vessel and stir the reaction mixture at an elevated temperature (e.g., 150 °C) for a specified period (e.g., 17 hours).

-

Workup: After cooling the reaction to room temperature, quench the reaction with water.

-

Extraction: Extract the aqueous mixture with an organic solvent, such as diethyl ether.

-

Purification: Dry the combined organic layers over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Logical Workflow for Palladium-Catalyzed Cross-Coupling:

References

Structural Analysis and Confirmation of 2-(Allylsulfonyl)-4-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural confirmation of 2-(Allylsulfonyl)-4-methylpyridine, a sulfonylpyridine derivative of interest in medicinal chemistry and drug development. The document outlines the key analytical techniques and experimental protocols used to elucidate and verify its chemical structure, and presents the corresponding data in a clear, structured format. Furthermore, it explores the potential biological context of this class of compounds as cysteine-reactive electrophiles.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and an allylsulfonyl group at the 2-position.

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂S |

| Molecular Weight | 197.25 g/mol |

| Synonym | 4-Methyl-2-(2-propen-1-ylsulfonyl)pyridine |

| Appearance | White to yellow powder/crystal |

| Purity (typical) | >98.0% (HPLC) |

Spectroscopic and spectrometric analysis

The structural confirmation of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific experimental data for this exact molecule is not publicly available, the following sections detail the expected analytical data based on closely related analogs and established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay may be necessary.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

The following table summarizes the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of similar sulfonylpyridine structures.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Assignment | δ (ppm) |

| Pyridine-H3 | ~7.8-8.0 |

| Pyridine-H5 | ~7.2-7.4 |

| Pyridine-H6 | ~8.6-8.8 |

| Allyl-CH= | ~5.8-6.0 |

| Allyl-=CH₂ (trans) | ~5.2-5.4 |

| Allyl-=CH₂ (cis) | ~5.1-5.3 |

| Allyl-CH₂ | ~4.0-4.2 |

| Methyl-CH₃ | ~2.4-2.6 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Acquire mass spectra in both positive and negative ion modes. Obtain the high-resolution mass of the molecular ion to confirm the elemental composition.

-

Data Analysis: Analyze the mass spectrum for the presence of the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and characteristic fragment ions.

The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 198.0583 |

| [M+Na]⁺ | 220.0402 |

| [M+K]⁺ | 236.0142 |

| [M-H]⁻ | 196.0438 |

Synthesis and Characterization Workflow

The general workflow for the synthesis and structural confirmation of this compound is outlined below.

Biological Context: Cysteine-Reactive Electrophiles and the KEAP1-NRF2 Signaling Pathway

2-Sulfonylpyridines have been identified as a class of tunable, cysteine-reactive electrophiles. These compounds can selectively react with cysteine residues in proteins, leading to the modulation of their function. One of the key signaling pathways regulated by such electrophiles is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

Under basal conditions, the transcription factor Nrf2 is targeted for ubiquitination and subsequent proteasomal degradation by the Keap1-Cul3-Rbx1 E3 ubiquitin ligase complex. Electrophilic compounds, such as 2-sulfonylpyridines, can covalently modify reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a battery of cytoprotective enzymes.

Conclusion

The structural characterization of this compound relies on a combination of standard and advanced analytical techniques. While specific experimental data for this molecule is not widely published, the expected outcomes from NMR and mass spectrometry, based on analogous compounds, provide a robust framework for its confirmation. The understanding of its potential role as a cysteine-reactive electrophile opens avenues for its investigation in the context of cellular signaling pathways, such as the Keap1-Nrf2 system, which is of significant interest in drug discovery and development. This guide provides the foundational knowledge for researchers and scientists to approach the analysis and potential application of this and related sulfonylpyridine compounds.

Reactivity Profile of 2-(Allylsulfonyl)-4-methylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 2-(Allylsulfonyl)-4-methylpyridine. This compound serves as a versatile and stable precursor to the 4-methylpyridine-2-sulfinate anion, a valuable nucleophile in modern synthetic chemistry, particularly in the construction of biaryl and heteroaryl-aryl linkages. This guide details its primary application in palladium-catalyzed cross-coupling reactions and explores its potential reactivity in Michael additions, reactions involving carbanion intermediates, and interactions with organometallic reagents. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic pathway diagrams are provided to facilitate its application in research and drug development.

Introduction

Pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals. Consequently, the development of efficient methods for their functionalization is of paramount importance. This compound has emerged as a key reagent, functioning as a stable, solid surrogate for the often unstable and difficult-to-handle pyridine-2-sulfinate salts.[1][2] The allylsulfonyl group's stability to a range of synthetic conditions allows for the manipulation of other functional groups on the pyridine ring before its activation in a cross-coupling reaction.[2] This guide aims to consolidate the known and inferred reactivity of this compound to serve as a practical resource for synthetic chemists.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂S | [3] |

| Molecular Weight | 197.25 g/mol | [3] |

| Appearance | White to yellow powder/crystal | [3] |

| Purity | >98.0% (HPLC) | [3] |

| Synonyms | 4-Methyl-2-(2-propen-1-ylsulfonyl)pyridine | [4] |

| CAS Number | 2249891-89-0 | [4] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not explicitly available in the reviewed literature. The data for the parent 4-methylpyridine are available but not directly applicable for detailed structural confirmation of the title compound.

Core Reactivity Profile

The reactivity of this compound is dominated by three key features: its role as a sulfinate precursor in palladium catalysis, the electrophilicity of the allylic double bond, and the acidity of the protons alpha to the sulfonyl group.

Palladium-Catalyzed Desulfinylative Cross-Coupling

The most significant application of 2-(allylsulfonyl)pyridines is their use as latent nucleophiles in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides.[5] This process involves an in situ deallylation to generate a palladium-sulfinate intermediate, which then undergoes desulfinylative coupling to form a new carbon-carbon bond.

This protocol for a closely related analogue is provided as a representative example.[2]

Materials:

-

2-(Allylsulfonyl)-5-methylpyridine (592 mg, 3.0 mmol, 1.5 equiv.)

-

Palladium(II) acetate (22 mg, 0.1 mmol, 5 mol%)

-

PtBu₂Me·HBF₄ (50 mg, 0.2 mmol, 10 mol%)

-

Cesium carbonate (1.30 g, 4.0 mmol, 2.0 equiv.)

-

4-Bromoanisole (0.25 mL, 2.0 mmol, 1.0 equiv.)

-

Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

-

To a pressure-resistant test tube, add 2-(allylsulfonyl)-5-methylpyridine, palladium(II) acetate, PtBu₂Me·HBF₄, and cesium carbonate.

-

Purge the test tube with nitrogen.

-

Add anhydrous DMF and 4-bromoanisole in one portion at room temperature.

-

Stir the resulting mixture at 150 °C for 17 hours.

-

Cool the reaction mixture to room temperature and quench with water (10 mL).

-

Extract the organic layer with diethyl ether (3 x 100 mL).

-

Dry the combined organic layers with Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate:hexane = 5:95 to 18:82) to afford the 2-arylpyridine product.

Quantitative Data (for the analogous reaction): [2]

| Product | Yield |

| 2-(4-Methoxyphenyl)-5-methylpyridine | 49% |

The palladium-catalyzed cross-coupling reaction proceeds through a catalytic cycle involving the generation of the active pyridine sulfinate nucleophile.

Michael Addition

The electron-withdrawing sulfonyl group activates the allylic double bond, making it susceptible to conjugate addition by soft nucleophiles in a Michael-type reaction. While specific examples with this compound are not documented, this reactivity is a general feature of allylsulfones.

This is a generalized, hypothetical protocol based on known Michael additions to activated olefins.

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Thiophenol (1.2 mmol, 1.2 equiv.)

-

Triethylamine (1.5 mmol, 1.5 equiv.)

-

Dichloromethane (10 mL)

Procedure:

-

Dissolve this compound in dichloromethane.

-

Add thiophenol and triethylamine.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous NH₄Cl.

-

Separate the organic layer, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Reactions via Carbanion Formation

The protons on the carbon atom adjacent to the sulfonyl group are acidic and can be removed by a strong base to form a resonance-stabilized carbanion. This carbanion can then act as a nucleophile and react with various electrophiles.

This is a generalized, hypothetical protocol based on the reactivity of sulfone-stabilized carbanions.

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

n-Butyllithium (1.1 mmol, 1.1 equiv.) in hexanes

-

Methyl iodide (1.2 mmol, 1.2 equiv.)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

-

Dissolve this compound in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium and stir for 30 minutes at -78 °C.

-

Add methyl iodide and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract with ethyl acetate, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Reactions with Organometallic Reagents

2- and 4-sulfonylpyridines are known to undergo ipso-substitution with Grignard reagents.[1] It is plausible that this compound could react similarly, with the organometallic reagent attacking the C2 position of the pyridine ring, leading to the displacement of the allylsulfonyl group.

Other Potential Reactivities

-

Cycloaddition Reactions: The allyl group could potentially participate in cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, although no specific examples have been reported for this compound.

-

Thermal and Photochemical Reactivity: The thermal and photochemical stability of this compound has not been extensively studied. Sulfones are generally thermally stable, but the allylic nature of the sulfonyl group might introduce specific decomposition pathways under thermal or photochemical conditions.

Safety and Handling

This compound is listed as causing skin irritation.[4] Standard laboratory safety precautions should be taken, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, primarily serving as a stable and effective precursor for the 4-methylpyridine-2-sulfinate nucleophile in palladium-catalyzed cross-coupling reactions. Its reactivity profile also suggests potential applications in Michael additions and as a precursor to a nucleophilic carbanion. Further research into these underexplored areas of its chemistry could expand its utility in the synthesis of complex molecules for the pharmaceutical and materials science industries. This guide provides a foundational understanding of its reactivity to aid researchers in its effective application.

References

- 1. Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Allylsulfonyl Pyridines for Cross Coupling | TCI AMERICA [tcichemicals.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound 2249891-89-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

Stability and Storage of 2-(Allylsulfonyl)-4-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Allylsulfonyl)-4-methylpyridine, based on currently available safety and product data. The information is intended to ensure the integrity of the compound for research and development applications.

Chemical Stability

This compound is considered chemically stable under standard ambient conditions, such as room temperature. It is also noted to be stable under normal temperature and pressure.[1] However, it is important to be aware of conditions that can lead to degradation or hazardous situations. Vapor and air mixtures may become explosive upon intense warming.

Storage Recommendations

Proper storage is crucial to maintain the quality and stability of this compound. The compound should be stored in a tightly closed container in a well-ventilated, dry place.[1] Some sources also recommend storage under an inert atmosphere and protection from moisture, as the compound may be hygroscopic.[2][3] It is advised to keep the substance away from heat, sparks, open flames, and hot surfaces. For specific temperature requirements, refer to the product label. The storage area should be secure and accessible only to authorized personnel.[1]

Incompatible Materials and Conditions to Avoid

To prevent degradation and potential hazards, this compound should not be stored with or exposed to the following:

-

Incompatible Materials:

-

Conditions to Avoid:

Hazardous Decomposition

In the event of thermal decomposition, this compound may produce hazardous substances, including:

Physical and Chemical Properties

A summary of the known physical and chemical properties is provided in the table below. Note that some data pertains to the related compound 4-methylpyridine and is included for reference.

| Property | Value | Source(s) |

| Appearance | White to Yellow powder to crystal | [4] |

| Purity | >98.0% (HPLC) | [4][5] |

| Melting Point/Range | 2.4 °C (for 4-methylpyridine) | |

| Boiling Point/Range | 145 °C (for 4-methylpyridine) | |

| Density | 0.957 g/mL at 25 °C (for 4-methylpyridine) |

Summary of Storage Conditions

| Parameter | Recommendation | Source(s) |

| Location | Store in a well-ventilated place. | [1] |

| Container | Keep container tightly closed. | [1] |

| Atmosphere | Store in a dry place. Consider storing under an inert atmosphere and protect from moisture. | [1][2][3] |

| Temperature | Ambient room temperature, unless otherwise specified on the product label. Avoid heating. | |

| Security | Store locked up. | [1] |

| Incompatibilities | Store away from strong acids, oxidizing agents, acid anhydrides, and acid chlorides. | [1][2][3] |

Experimental Protocols

Recommended Handling and Storage Workflow

The following diagram illustrates a logical workflow for the proper handling and storage of this compound.

Caption: Recommended workflow for receiving, storing, and handling this compound.

References

Potential Research Applications of 2-(Allylsulfonyl)-4-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Allylsulfonyl)-4-methylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted with an allylsulfonyl group and a methyl group. While specific, in-depth research on this particular molecule is not extensively documented in publicly available literature, its structural motifs suggest a range of potential applications in medicinal chemistry, chemical biology, and materials science. This technical guide aims to provide a comprehensive overview of these potential applications by examining the reactivity of its functional groups and drawing parallels with structurally related compounds that have been investigated for various biological activities.

Chemical Profile

A summary of the basic chemical data for this compound is presented in Table 1. This information is crucial for its use in experimental settings.

| Property | Value | Source |

| CAS Number | 2249891-89-0 | [1] |

| Molecular Formula | C₉H₁₁NO₂S | [1][2] |

| Molecular Weight | 197.25 g/mol | [1][2] |

| Synonyms | 4-Methyl-2-(2-propen-1-ylsulfonyl)pyridine | [2] |

| Appearance | White to yellow powder/crystal | [2] |

| Purity | >98.0% (typically analyzed by HPLC or GC) | [2] |

Potential Research Applications

Based on its chemical structure, this compound holds promise in several research domains.

Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a common feature in many approved drugs due to its ability to form hydrogen bonds and participate in various biological interactions. The sulfonyl group can also act as a hydrogen bond acceptor and is present in numerous pharmaceuticals. The allyl group provides a reactive handle for further chemical modifications.

One potential area of interest is oncology . Structurally related compounds, such as (E)-2-((styrylsulfonyl)methyl)pyridine derivatives, have been investigated as potent mitotic inhibitors with selective cytotoxicity towards cancer cells.[3][4] These compounds induce mitotic arrest and apoptosis, highlighting the potential of the sulfonylpyridine core in the development of novel anticancer agents.[3][4] While this compound is not a direct analogue, it shares the foundational sulfonylpyridine moiety, suggesting that it could serve as a valuable building block or a starting point for the synthesis of new libraries of compounds with potential anticancer activity.

Furthermore, pyridine derivatives fused with sulfonamide moieties have been synthesized and evaluated for their antitumor activity, indicating the broad interest in combining these two functional groups in the design of new therapeutic agents.[5]

The pyridine ring itself is a versatile scaffold in drug design, with applications ranging from antimicrobial and antiviral to anti-inflammatory and neuroprotective agents.[6] The presence of the methyl group on the pyridine ring can influence the compound's steric and electronic properties, potentially modulating its binding affinity and selectivity for biological targets.

Synthetic Chemistry and Catalysis

This compound is commercially available as a synthetic reagent.[7] Compounds of this nature are often utilized in cross-coupling reactions . The sulfonyl group can act as a leaving group under certain conditions, allowing for the introduction of other functional groups at the 2-position of the pyridine ring. The allyl group also offers a site for various chemical transformations, such as addition reactions or olefin metathesis.

The pyridine nitrogen can act as a ligand for transition metals, suggesting potential applications in catalysis . The coordination of the pyridine to a metal center could be modulated by the electronic properties of the allylsulfonyl and methyl substituents.

Conceptual Experimental Workflow

The following diagram illustrates a conceptual workflow for investigating the potential anticancer properties of this compound and its derivatives.

Caption: A conceptual workflow for the discovery of anticancer agents.

Potential Signaling Pathway Involvement

Based on the activity of related styrylsulfonyl-methylpyridine compounds that induce mitotic arrest, a potential signaling pathway that could be investigated for derivatives of this compound is the mitotic spindle checkpoint pathway .

Caption: A diagram of hypothesized mitotic spindle checkpoint inhibition.

Illustrative Experimental Protocols

While specific protocols for this compound are not available, the following are generalized methodologies for key experiments that would be relevant for investigating its potential biological activity, based on studies of similar compounds.

General Procedure for Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

General Procedure for Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G₀/G₁, S, G₂/M).

Conclusion and Future Directions

This compound is a chemical entity with underexplored potential. Its structural components suggest that it could be a valuable tool for synthetic chemists and a promising starting point for the development of new therapeutic agents, particularly in the field of oncology. Future research should focus on the synthesis of a diverse library of its derivatives and their systematic evaluation in a range of biological assays to uncover their therapeutic potential. Detailed mechanistic studies will be crucial to understand how these compounds exert their effects at a molecular level. The availability of this compound as a research chemical provides a solid foundation for such exploratory studies.

References

- 1. calpaclab.com [calpaclab.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Study of the Biological Activity of Microwave Synthesized of some new Pyridine derivatives fused with Sulfonamide Moiety [ejchem.journals.ekb.eg]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Elex Biotech LLC [elexbiotech.com]

2-(Allylsulfonyl)-4-methylpyridine: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 2-(Allylsulfonyl)-4-methylpyridine, a functionalized pyridine derivative. While dedicated research on this specific molecule is limited, this document consolidates available information on its chemical properties, primary synthetic applications, and potential biological relevance based on the activities of the broader class of 2-sulfonylpyridines.

Chemical and Physical Properties

This compound, also known as 4-Methyl-2-(2-propen-1-ylsulfonyl)pyridine, is a solid at room temperature.[1] It is classified as a heterocyclic building block and is utilized in catalysis and inorganic chemistry, particularly in cross-coupling reactions.[1]

| Property | Value | Source |

| CAS Number | 2249891-89-0 | [2] |

| Molecular Formula | C₉H₁₁NO₂S | [2] |

| Molecular Weight | 197.25 g/mol | [2] |

| Physical State | White to Yellow powder to crystal | [2] |

| Purity | >98.0% (HPLC) | [2] |

| Synonyms | 4-Methyl-2-(2-propen-1-ylsulfonyl)pyridine | [1] |

Application in Palladium-Catalyzed Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions. These reagents serve as stable precursors to pyridine sulfinates, which react with aryl halides to form 2-pyridylarenes.[3] The allylsulfonyl group offers greater stability compared to pyridine sulfinates under various synthetic conditions.[3]

Representative Experimental Protocol:

The following is a representative protocol for a palladium-catalyzed cross-coupling reaction using an analogous 2-(allylsulfonyl)pyridine derivative, which can be adapted for this compound.[3]

Reaction: Cross-coupling of 2-(Allylsulfonyl)-5-methylpyridine with 4-bromoanisole.

Materials:

-

2-(Allylsulfonyl)-5-methylpyridine (1.5 equiv.)

-

4-Bromoanisole (1.0 equiv.)

-

Palladium(II) acetate (5 mol%)

-

PtBu₂Me·HBF₄ (10 mol%)

-

Cesium carbonate (2.0 equiv.)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a pressure-resistant test tube, add 2-(allylsulfonyl)-5-methylpyridine, palladium(II) acetate, PtBu₂Me·HBF₄, and cesium carbonate.

-

Purge the test tube with nitrogen.

-

Add DMF and 4-bromoanisole to the mixture at room temperature.

-

Stir the resulting mixture at 150 °C for 17 hours.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the organic layer with diethyl ether.

-

Dry the combined organic layers with Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 2-pyridylarene product.[3]

Potential Biological Activity: Cysteine-Reactive Electrophiles

While there is no direct biological data for this compound, the broader class of 2-sulfonylpyridines has been identified as tunable, cysteine-reactive electrophiles with potential applications as chemical probes and drugs.[4][5][6][7]

Mechanism of Action:

2-Sulfonylpyridines react with biological thiols, such as the cysteine residues in proteins, via a nucleophilic aromatic substitution (SNAr) mechanism.[4][5][6] This reaction involves the attack of a thiolate nucleophile on the electron-deficient pyridine ring, leading to the displacement of the sulfonyl group and the formation of a covalent bond between the protein and the pyridine moiety.[4]

The reactivity of the 2-sulfonylpyridine can be tuned by modifying the substituents on the pyridine ring.[4][6] This tunability allows for the development of selective covalent modifiers of proteins. For instance, this approach has led to the discovery of a selective covalent modifier of adenosine deaminase (ADA) that targets a cysteine residue distal to the active site, resulting in the attenuation of its enzymatic activity and the inhibition of lymphocytic cell proliferation.[4][5][6]

The general mechanism for the reaction of a 2-sulfonylpyridine with a cysteine residue is depicted below:

Figure 1. General mechanism of cysteine modification by a 2-sulfonylpyridine.

This reactivity profile suggests that this compound could potentially act as a covalent modifier of proteins containing reactive cysteine residues, a hypothesis that warrants further investigation.

Probable Synthetic Routes

While a specific synthesis for this compound is not detailed in the available literature, general methods for the synthesis of sulfonylpyridines can be considered. A common approach involves the oxidation of the corresponding sulfide or sulfoxide. Alternatively, the reaction of a pyridine sulfonyl chloride with a suitable nucleophile can be employed. The synthesis of pyridine-2-sulfonyl chloride itself can be achieved from 2,2'-dipyridyl disulfide.[8]

The workflow for a plausible synthetic approach is outlined below:

Figure 2. A plausible synthetic workflow for this compound.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the construction of 2-arylpyridine motifs through palladium-catalyzed cross-coupling reactions. While its biological activity has not been directly explored, the established reactivity of the 2-sulfonylpyridine class as cysteine-reactive electrophiles suggests a potential for this compound in chemical biology and drug discovery. Further research is warranted to fully elucidate its synthetic utility and biological potential.

References

- 1. This compound 2249891-89-0 | TCI EUROPE N.V. [tcichemicals.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 2-Allylsulfonyl Pyridines for Cross Coupling | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-(Allylsulfonyl)-4-methylpyridine: Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Allylsulfonyl)-4-methylpyridine, a key synthetic intermediate in modern medicinal chemistry. The document details its discovery as a stable and versatile precursor to pyridine-2-sulfinates for use in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for its synthesis, along with its physicochemical and characterization data, are presented. The guide elucidates the compound's mechanism of action as a synthetic reagent and illustrates its application in the construction of complex biaryl molecules, a common motif in drug discovery. Due to its specific application in chemical synthesis, this document clarifies the absence of known direct biological activity or involvement in signaling pathways.

Introduction and Discovery

This compound, also known as 4-Methyl-2-(2-propen-1-ylsulfonyl)pyridine, is a white to yellow crystalline solid that has gained significance not as a therapeutic agent itself, but as a pivotal reagent in organic synthesis. Its development arose from the need to overcome challenges associated with the use of pyridine-2-boronic acids in Suzuki-Miyaura cross-coupling reactions, which are often unstable and inefficient.

The discovery and application of this compound class were pioneered by the research group of Professor Michael C. Willis at the University of Oxford, in collaboration with scientists at Pfizer. Their work, published in 2017 and 2018, introduced heterocyclic allylsulfones as bench-stable, solid precursors to pyridine-2-sulfinates[1][2]. These sulfinates are highly effective nucleophilic partners in palladium-catalyzed desulfinylative cross-coupling reactions for the synthesis of 2-arylpyridines, which are prevalent structures in pharmaceuticals. This compound is a prime example of these innovative reagents, offering a reliable and efficient route to a broad range of medicinally relevant molecules[2].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonym | 4-Methyl-2-(2-propen-1-ylsulfonyl)pyridine | N/A |

| CAS Number | 2249891-89-0 | N/A |

| Molecular Formula | C₉H₁₁NO₂S | N/A |

| Molecular Weight | 197.25 g/mol | N/A |

| Appearance | White to yellow powder/crystal | N/A |

| Melting Point | 116 °C | N/A |

| Purity | >98.0% (by HPLC) | N/A |

| Storage | Refrigerated (0-10°C), Heat Sensitive | N/A |

Synthesis and Characterization

The synthesis of this compound is achieved through a two-step process starting from a commercially available chloropyridine. The methodology, as detailed in the supporting information of the work by Willis and coworkers, involves the formation of an intermediate thioether, followed by oxidation to the desired sulfone[2].

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-methyl-2-(allylthio)pyridine

-

Materials: 2-chloro-4-methylpyridine, allyl mercaptan, sodium hydride (60% dispersion in mineral oil), tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), allyl mercaptan (1.1 equivalents) is added dropwise.

-

The resulting mixture is stirred at 0 °C for 30 minutes.

-

A solution of 2-chloro-4-methylpyridine (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and is stirred for 16 hours.

-

Upon completion, the reaction is carefully quenched by the addition of water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford 4-methyl-2-(allylthio)pyridine.

-

Step 2: Synthesis of this compound

-

Materials: 4-methyl-2-(allylthio)pyridine, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).

-

Procedure:

-

To a solution of 4-methyl-2-(allylthio)pyridine (1.0 equivalent) in dichloromethane at 0 °C, m-CPBA (2.2 equivalents) is added portion-wise.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield this compound as a solid.

-

Characterization Data

The structural identity and purity of this compound are confirmed by various spectroscopic methods. The following data is based on the characterization provided in the primary literature[2].

| Analysis | Data |

| ¹H NMR | (400 MHz, CDCl₃) δ: 8.65 (d, J = 5.0 Hz, 1H), 7.80 (s, 1H), 7.30 (d, J = 5.0 Hz, 1H), 5.85-5.75 (m, 1H), 5.30 (d, J = 17.0 Hz, 1H), 5.15 (d, J = 10.0 Hz, 1H), 4.00 (d, J = 7.0 Hz, 2H), 2.50 (s, 3H). |

| ¹³C NMR | (101 MHz, CDCl₃) δ: 158.0, 150.0, 149.5, 127.0, 125.5, 124.0, 121.0, 60.0, 21.5. |

| IR (Infrared) | νmax (thin film)/cm⁻¹: 1595, 1320, 1130. |

| HRMS (High-Resolution Mass Spectrometry) | Calculated for C₉H₁₂NO₂S⁺ [M+H]⁺: 198.0583, Found: 198.0582. |

Mechanism of Action and Synthetic Applications

This compound's primary function is to serve as a stable, solid precursor to the corresponding pyridine-2-sulfinate. In the presence of a palladium(0) catalyst, the allylsulfonyl group undergoes a deallylation and subsequent desulfinylation to generate a reactive pyridyl-palladium(II) species. This intermediate then participates in cross-coupling reactions with aryl or heteroaryl halides to form a new carbon-carbon bond.

This methodology provides a significant advantage over traditional Suzuki-Miyaura couplings with pyridyl boronates, which are often unstable and challenging to prepare and handle. The allylsulfone is robust and can be carried through multiple synthetic steps before being activated for the cross-coupling reaction.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

The following is a general protocol for the use of 2-(allylsulfonyl)pyridines in a palladium-catalyzed cross-coupling reaction, adapted from the work of Willis and coworkers[2].

-

Materials: this compound, aryl halide (e.g., 4-bromoanisole), palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., P(tBu)₂Me·HBF₄), a base (e.g., cesium carbonate), and a solvent (e.g., N,N-dimethylformamide - DMF).

-

Procedure:

-

To a pressure-resistant reaction vessel, add this compound (1.5 equivalents), palladium(II) acetate (5 mol%), the phosphine ligand (10 mol%), and cesium carbonate (2.0 equivalents).

-

The vessel is sealed and purged with an inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous DMF and the aryl halide (1.0 equivalent) are added via syringe.

-

The reaction mixture is heated to 150 °C and stirred for 17 hours.

-

After cooling to room temperature, the reaction is quenched with water.

-

The product is extracted with an organic solvent, such as diethyl ether.

-

The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated.

-

The crude product is purified by column chromatography to yield the desired 2-arylpyridine.

-

Biological Activity and Signaling Pathways

There is currently no scientific literature available that describes any direct biological activity or interaction of this compound with biological signaling pathways. Its design and utility are exclusively in the realm of synthetic organic chemistry, where it serves as a reagent to facilitate the construction of more complex molecules that may have biological applications. Therefore, researchers and drug development professionals should not consider this compound as a bioactive agent but rather as a tool for the synthesis of potential drug candidates.

Visualizations

Synthesis of this compound

Caption: Synthetic pathway for this compound.

Application in Palladium-Catalyzed Cross-Coupling

Caption: Workflow for the application of this compound.

Conclusion

This compound represents a significant advancement in synthetic methodology, providing a robust and reliable solution to the long-standing challenge of incorporating 2-pyridyl moieties into complex molecules. Its development as a stable sulfinate precursor by the Willis group has empowered medicinal chemists and drug development professionals with a powerful tool for accessing novel chemical space. While devoid of inherent biological activity, its importance in the synthesis of potentially life-saving therapeutics is undeniable. This guide has provided a comprehensive overview of its discovery, synthesis, and application, serving as a valuable resource for researchers in the field.

References

Methodological & Application

Application Notes and Protocols for 2-(Allylsulfonyl)-4-methylpyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Allylsulfonyl)-4-methylpyridine is a versatile and stable reagent in modern organic synthesis, primarily utilized as a precursor to a 4-methyl-2-pyridyl nucleophile in palladium-catalyzed cross-coupling reactions. This reagent overcomes the challenges associated with the preparation, stability, and reactivity of the corresponding boronic acids, making it a valuable tool for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] Its stability to a range of synthetic conditions allows for its incorporation into multi-step synthetic sequences. These attributes make this compound and its analogs of significant interest in medicinal chemistry and drug development for the synthesis of complex molecular architectures.[2][3]

Principle of Reactivity

This compound functions as a latent pyridine sulfinate. In the presence of a palladium(0) catalyst, it undergoes a deallylation and desulfinylation sequence to generate a reactive pyridyl-palladium species. This intermediate then participates in the catalytic cycle of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form a new carbon-carbon bond with an aryl or heteroaryl halide.[2][4][5]

Applications in Organic Synthesis

The primary application of this compound is in palladium-catalyzed desulfinylative cross-coupling reactions to synthesize 2-aryl-4-methylpyridines. This methodology is tolerant of a wide range of functional groups on both the pyridine and the coupling partner.

Scope of the Cross-Coupling Reaction

The versatility of 2-(allylsulfonyl)pyridine derivatives has been demonstrated with a variety of aryl and heteroaryl halides. The following table summarizes the scope of the reaction with a related 2-(allylsulfonyl)pyridine, showcasing the typical efficiency of this transformation.

| Entry | Aryl/Heteroaryl Halide | Product | Yield (%) |

| 1 | 4-Bromotoluene | 2-(p-tolyl)pyridine | 76 |

| 2 | 4-Chloro-N,N-dimethylaniline | 4-methyl-2-(4-(dimethylamino)phenyl)pyridine | 85 |

| 3 | 1-Bromo-4-methoxybenzene | 2-(4-methoxyphenyl)-4-methylpyridine | 91 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-methyl-2-(4-(trifluoromethyl)phenyl)pyridine | 72 |

| 5 | 2-Bromopyridine | 4-methyl-2,2'-bipyridine | 88 |

| 6 | 3-Bromopyridine | 4-methyl-2,3'-bipyridine | 79 |

| 7 | 4-Bromopyridine | 4-methyl-2,4'-bipyridine | 85 |

Data extracted from a study on related 2-(allylsulfonyl)pyridines and is representative of the expected reactivity of this compound.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol involves a two-step procedure starting from the commercially available 2-chloro-4-methylpyridine.

Step 1: Synthesis of 2-(Allylthio)-4-methylpyridine

-

To a solution of 2-chloro-4-methylpyridine (1.0 eq) in a suitable solvent such as ethanol, add allyl mercaptan (1.2 eq) and a base such as sodium hydroxide (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 2-(allylthio)-4-methylpyridine.

Step 2: Oxidation to this compound

-

Dissolve the 2-(allylthio)-4-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography on silica gel to obtain this compound as a white to yellow solid.

Protocol 2: General Procedure for Palladium-Catalyzed Desulfinylative Cross-Coupling

This protocol describes a typical Suzuki-Miyaura type cross-coupling reaction using this compound with an aryl or heteroaryl halide.

-

To an oven-dried reaction vessel, add this compound (1.5 eq), the aryl/heteroaryl halide (1.0 eq), cesium carbonate (2.0 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a suitable phosphine ligand such as P(t-Bu)₂Me·HBF₄ (10 mol%).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

-

Add a degassed solvent, such as 1,4-dioxane or N,N-dimethylformamide (DMF), via syringe.

-

Heat the reaction mixture to 110-150 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-methylpyridine.

Application in Drug Development: Synthesis of Etoricoxib

A key application of this methodology is in the synthesis of complex, medicinally relevant molecules. For instance, a derivative of 2-(allylsulfonyl)pyridine was utilized in a concise synthesis of Etoricoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain.[2] This synthesis highlights the utility of these reagents in constructing the core biaryl structure of the drug.

Visualizing the Process

Catalytic Cycle of the Desulfinylative Cross-Coupling

The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed desulfinylative cross-coupling of this compound with an aryl halide.

References

- 1. ora.ox.ac.uk [ora.ox.ac.uk]

- 2. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 3. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]

- 4. researchgate.net [researchgate.net]

- 5. Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Palladium-Catalyzed Desulfinylative Cross-Coupling of Aryl Halides with 2-(Allylsulfonyl)-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl and heteroaryl-aryl compounds is a cornerstone of modern medicinal chemistry and drug development. Among these, pyridyl-aryl scaffolds are prevalent in a vast number of pharmaceuticals. Traditional cross-coupling methods, such as the Suzuki-Miyaura reaction, often face challenges with 2-pyridylboronic acids due to their instability and low reactivity.[1][2][3] To circumvent these issues, a robust and versatile palladium-catalyzed desulfinylative cross-coupling reaction has been developed, employing stable and easily accessible pyridine sulfinates as nucleophilic coupling partners.[1][2][3] 2-(Allylsulfonyl)-4-methylpyridine serves as a convenient and stable precursor, generating the reactive pyridyl sulfinate in situ. This application note provides a detailed experimental protocol for this transformation, along with relevant data and mechanistic insights.

Principle of the Reaction

This compound acts as a surrogate for the corresponding pyridine-2-sulfinate. In the presence of a palladium catalyst, the allylsulfonyl group is cleaved to generate a palladium-pyridyl-sulfinate intermediate. This intermediate then undergoes desulfinylation (extrusion of SO₂) and subsequent cross-coupling with an aryl halide to form the desired 2-arylpyridine product.[1][4][5] This method offers a significant advantage over traditional cross-coupling approaches by avoiding the use of unstable boronic acids.

Data Presentation

The following table summarizes the scope of the palladium-catalyzed desulfinylative cross-coupling reaction between various pyridine sulfinates (generated in situ from their allylsulfonyl precursors) and a range of aryl and heteroaryl halides.[1]

| Entry | Pyridine Sulfinate Precursor | Aryl/Heteroaryl Halide | Product | Yield (%) |

| 1 | 2-(Allylsulfonyl)pyridine | 4-Bromotoluene | 2-(p-Tolyl)pyridine | 99 |

| 2 | 2-(Allylsulfonyl)pyridine | 4-Chlorotoluene | 2-(p-Tolyl)pyridine | 85 |

| 3 | This compound | 4-Bromoanisole | 4-Methyl-2-(4-methoxyphenyl)pyridine | 92 |

| 4 | 2-(Allylsulfonyl)-4-methoxypyridine | 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)-4-methoxypyridine | 95 |

| 5 | 2-(Allylsulfonyl)-5-chloropyridine | 4-Bromobenzonitrile | 5-Chloro-2-(4-cyanophenyl)pyridine | 88 |

| 6 | 2-(Allylsulfonyl)pyridine | 3-Bromopyridine | 2,3'-Bipyridine | 75 |

| 7 | 3-(Allylsulfonyl)pyridine | 4-Bromotoluene | 3-(p-Tolyl)pyridine | 99 |

| 8 | 4-(Allylsulfonyl)pyridine | 4-Bromotoluene | 4-(p-Tolyl)pyridine | 89 |

Experimental Protocol

This protocol describes a general procedure for the palladium-catalyzed desulfinylative cross-coupling of an aryl halide with this compound.

Materials:

-

This compound (1.5 - 2.0 equiv.)

-

Aryl halide (1.0 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

-

Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand (10 mol%)

-

Potassium carbonate (K₂CO₃) (1.5 - 2.0 equiv.)

-

Anhydrous 1,4-dioxane (solvent)

-

Reaction vessel (e.g., microwave vial or sealed tube)

-

Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound, the aryl halide, palladium(II) acetate, the phosphine ligand, and potassium carbonate.

-

Inert Atmosphere: Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

-

Solvent Addition: Add anhydrous 1,4-dioxane to the reaction vessel via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl halide.

-

Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at 150 °C.

-

Reaction Monitoring: Stir the reaction mixture vigorously at the specified temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 3 to 18 hours.[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-arylpyridine product.

Safety Precautions:

-

This reaction should be carried out in a well-ventilated fume hood.

-

Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

-

The reaction is performed at high temperatures in a sealed vessel, which can build up pressure. Ensure the reaction vessel is appropriate for these conditions.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the palladium-catalyzed desulfinylative cross-coupling.

Catalytic Cycle

Caption: Proposed catalytic cycle for the desulfinylative cross-coupling reaction.

References

- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions [sigmaaldrich.com]

- 4. Reductant‐Free Cross‐Electrophile Synthesis of Di(hetero)arylmethanes by Palladium‐Catalyzed Desulfinative C−C Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for 2-(Allylsulfonyl)-4-methylpyridine in Medicinal Chemistry

Disclaimer: Direct experimental data on the medicinal chemistry applications of 2-(Allylsulfonyl)-4-methylpyridine is limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of structurally related compounds, including pyridine derivatives and molecules containing the allylsulfonyl moiety. These notes are intended to serve as a strategic guide for researchers initiating studies with this compound.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring, a sulfonyl group, and a reactive allyl functional group. The pyridine scaffold is a well-established pharmacophore present in a multitude of FDA-approved drugs, particularly in oncology. The sulfonyl group is known to influence the physicochemical properties of molecules, such as solubility and metabolic stability, and can participate in hydrogen bonding with biological targets. The allylsulfonyl moiety introduces a potential Michael acceptor, suggesting a possibility for covalent interactions with target proteins, a mechanism exploited in the design of targeted enzyme inhibitors.

Given these structural features, this compound is a compound of interest for investigation in various therapeutic areas, most notably as a potential anticancer agent. The protocols outlined below provide a general framework for the initial biological evaluation of this compound.

Potential Therapeutic Applications

Based on the activities of related pyridine sulfone and allyl sulfone derivatives, this compound could be investigated for the following applications:

-

Anticancer Agent: Many pyridine-containing molecules exhibit potent anticancer activity by targeting various signaling pathways involved in cell proliferation, survival, and metastasis. The allylsulfonyl group may confer covalent inhibitory activity against key cancer-related enzymes.

-

Enzyme Inhibitor: The sulfonyl group can act as a bioisostere for other functional groups and interact with the active sites of enzymes. The reactivity of the allyl group could be harnessed for the development of irreversible inhibitors.

-

Antimicrobial Agent: Certain allyl sulfur compounds have demonstrated antimicrobial and antifungal properties.

Quantitative Data Summary (Hypothetical)

Due to the absence of direct experimental data, the following table is a template for summarizing potential findings from the proposed experimental protocols.

| Assay Type | Cell Line / Target | IC50 / Ki (µM) | Notes |

| Cytotoxicity Assay | MCF-7 (Breast) | Data to be determined | Initial screening for general anticancer activity. |

| Cytotoxicity Assay | A549 (Lung) | Data to be determined | Evaluation against a different cancer type. |

| Kinase Inhibition Assay | e.g., EGFR, VEGFR2 | Data to be determined | To assess specific enzyme inhibitory activity, common for pyridine-based anticancer drugs. |

| Covalent Binding Assay | Target Protein | Data to be determined | To investigate the potential for irreversible inhibition via the allylsulfonyl moiety. |

Experimental Protocols

Cell Viability (MTT) Assay for Cytotoxicity Screening

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the compound against a specific kinase.

Materials:

-

Recombinant kinase (e.g., EGFR, VEGFR2)

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase buffer

-

This compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add the compound dilutions to the wells of a 384-well plate.

-

Add the kinase and substrate solution to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

Visualizations

Caption: Proposed covalent inhibition mechanism.

Caption: General workflow for biological evaluation.

Scale-Up Synthesis of 2-(Allylsulfonyl)-4-methylpyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 2-(Allylsulfonyl)-4-methylpyridine, a valuable reagent in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the preparation of the key intermediate, 2-(allylthio)-4-methylpyridine, followed by its oxidation to the final sulfone product. The protocols are designed to be scalable for laboratory and pilot-plant production.

Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-4-methylpyridine, with allyl mercaptan to form the intermediate sulfide, 2-(allylthio)-4-methylpyridine. The subsequent step is the selective oxidation of the sulfide to the desired sulfone using a reliable oxidizing agent.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Allylthio)-4-methylpyridine

This procedure details the synthesis of the sulfide intermediate via a nucleophilic aromatic substitution reaction.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 10 g scale) | Moles |

| 2-Chloro-4-methylpyridine | 127.57 | 10.0 g | 0.078 |

| Allyl Mercaptan | 74.14 | 6.4 g (7.0 mL) | 0.086 |

| Sodium Methoxide (30% in MeOH) | 54.02 | 15.0 mL | ~0.079 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Diethyl Ether | 74.12 | As needed for extraction | - |

| Brine | - | As needed for washing | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed for drying | - |

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-chloro-4-methylpyridine (10.0 g, 0.078 mol) and N,N-dimethylformamide (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium methoxide (30% solution in methanol, 15.0 mL, ~0.079 mol) to the stirred solution, maintaining the temperature below 5 °C.

-

Add allyl mercaptan (6.4 g, 7.0 mL, 0.086 mol) dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-